molecular formula C15H19NO2 B2667553 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361641-38-3

1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2667553
CAS No.: 2361641-38-3
M. Wt: 245.322
InChI Key: LATBDCUQTJQRDR-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a piperidine ring attached to a methoxyphenyl group and a prop-2-en-1-one moiety. It has garnered interest in scientific research due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with piperidine in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.

    Aldol Condensation: The intermediate compound undergoes aldol condensation with acetone to form the final product, this compound. The reaction is usually carried out under reflux conditions with ethanol as the solvent.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and enzyme activities.

    Medicine: Research has indicated that this compound may possess pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. It is being studied for its potential use in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory and oxidative stress pathways, thereby exerting anti-inflammatory and antioxidant effects.

    Cellular Signaling: It can modulate cellular signaling pathways, leading to changes in gene expression and cellular responses. This modulation is crucial in its potential anticancer activity.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, influencing cellular functions and responses.

Comparison with Similar Compounds

1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: This compound has a similar structure but lacks the methoxy group, which may result in different biological activities and properties.

    (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound contains a benzodioxole moiety instead of the methoxyphenyl group, leading to variations in its chemical reactivity and biological effects.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-15(17)16-10-4-5-13(11-16)12-6-8-14(18-2)9-7-12/h3,6-9,13H,1,4-5,10-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATBDCUQTJQRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN(C2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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